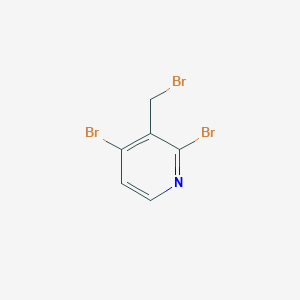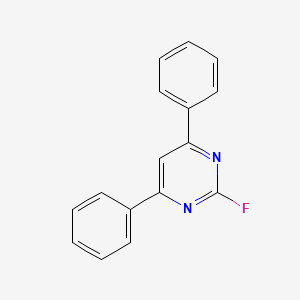
1-Amino-2-(4-methylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-methylanilino)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group and a methylanilino group attached to the anthracene-9,10-dione structure. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(4-methylanilino)anthracene-9,10-dione typically involves the reaction of 1-aminoanthraquinone with 4-methylaniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The process can be summarized as follows:
Starting Materials: 1-aminoanthraquinone and 4-methylaniline.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or copper (Cu) is used.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 150-200°C, in an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-(4-methylanilino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and methylanilino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1-Amino-2-(4-methylanilino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-2-(4-methylanilino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Amino-4-(methylamino)anthraquinone: Similar structure with a methylamino group instead of a methylanilino group.
1-Amino-2-methyl-9,10-anthracenedione: Similar structure with a methyl group instead of a methylanilino group.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar structure with hydroxy and methoxy groups.
Uniqueness: 1-Amino-2-(4-methylanilino)anthracene-9,10-dione is unique due to the presence of both an amino group and a methylanilino group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60190-22-9 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-amino-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16-18(19(17)22)21(25)15-5-3-2-4-14(15)20(16)24/h2-11,23H,22H2,1H3 |
Clé InChI |
SKAAQVAKEPRQLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


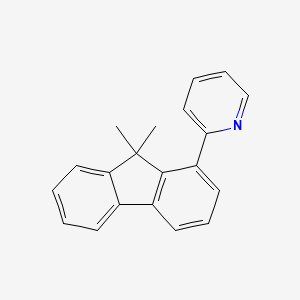
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
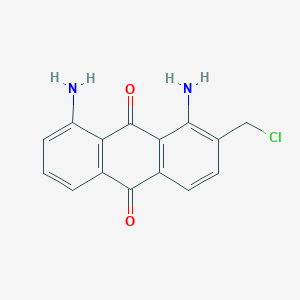
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)

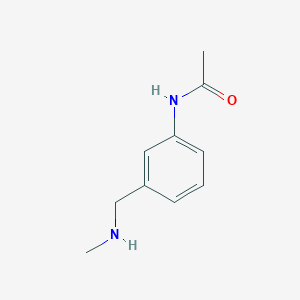
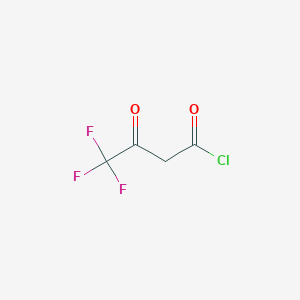
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
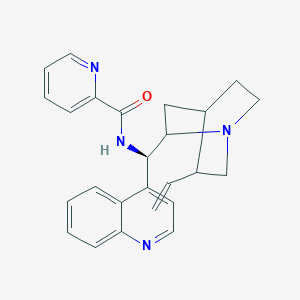
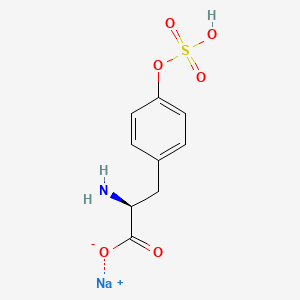
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
